1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole
Overview
Description
This compound is a benzodiazole derivative. Benzodiazoles are a class of organic compounds containing a benzene ring fused to a diazole ring . They are used in various fields due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as tebuconazole are synthesized through a series of reactions including the synthesis of 4,4-dimethyl-1-(4-chlorophenyl)-1-penten-3-one, synthesis of 4,4-dimethyl-1-(4-chlorophenyl)-3-pentanone, preparation of 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane, and synthesis of tebuconazole .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Benzodiazoles and their derivatives, including compounds with nitro groups and chlorophenyl moieties, are synthesized through various chemical reactions that offer a wide range of applications in medicinal chemistry, material science, and organic synthesis. For example, the synthesis of 5,5′-Methylene-bis(benzotriazole), a compound related to benzodiazoles, demonstrates the utility of these molecules as intermediates in preparing metal passivators and light-sensitive materials, showcasing the versatility and environmental benignity of their synthesis processes (Gu et al., 2009).
Biological Activities
Benzothiazole derivatives, structurally related to benzodiazoles, exhibit a broad spectrum of biological activities, making them valuable in the development of new therapeutic agents. These compounds have been investigated for their antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The therapeutic potential of benzothiazoles highlights the importance of heterocyclic compounds in drug discovery and their role in treating various diseases (Kamal et al., 2015). Further research into benzodiazole derivatives could unveil new biological activities and therapeutic applications.
Optoelectronic Materials
The structural motifs of benzodiazoles and their derivatives are integral to the development of optoelectronic materials. These compounds are key in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The review on quinazolines, a group related to benzodiazoles, reports their application in luminescent small molecules and chelate compounds, which are valuable for photo- and electroluminescence in optoelectronic devices (Lipunova et al., 2018). This suggests that 1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole and similar compounds could play a significant role in the field of optoelectronics, particularly in the development of new luminescent materials and organic light-emitting diodes (OLEDs).
Safety And Hazards
properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-5-nitrobenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c16-12-3-1-11(2-4-12)7-8-18-10-17-14-9-13(19(20)21)5-6-15(14)18/h1-6,9-10H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTUZMRLYYTGKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN2C=NC3=C2C=CC(=C3)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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